
Methyltrioctylammonium chloride
Overview
Description
Methyltrioctylammonium chloride, also known as Aliquat 336, is a quaternary ammonium salt with the chemical formula C25H54ClN. It is a viscous liquid that ranges from colorless to pale orange and has a strong ammoniacal odor. This compound is widely used as a phase transfer catalyst and in solvent extraction processes due to its ability to facilitate the transfer of ions between aqueous and organic phases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltrioctylammonium chloride can be synthesized through the reaction of trioctylamine with methyl chloride. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves heating the reactants to a temperature of around 170°C and maintaining this temperature for about 8 hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are placed in a reaction vessel, and the mixture is stirred continuously while maintaining the required temperature. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyltrioctylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While not commonly involved in redox reactions itself, it can act as a phase transfer catalyst in such reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions with this compound include hydroxide ions, cyanide ions, and thiolate ions.
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile or reactant used. For example, when used as a catalyst in the synthesis of acridine dione derivatives, the major products are acridine diones .
Scientific Research Applications
Applications Overview
MTOAC serves multiple roles in chemical processes, primarily as a phase transfer catalyst and a reagent for metal extraction. Below are detailed applications:
Organic Chemistry
Phase Transfer Catalyst
MTOAC is extensively used as a phase transfer catalyst in various organic reactions. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction efficiency. Notable reactions include:
- Catalytic Oxidation of Cyclohexene : MTOAC catalyzes the oxidation of cyclohexene to 1,6-hexanedioic acid, providing an environmentally friendly alternative to traditional methods that produce hazardous waste .
- Synthesis of Acridine Dione Derivatives : It acts as a catalyst in the synthesis of acridine dione derivatives from aromatic aldehydes and dimedone under ultrasonic irradiation .
- Suzuki-Miyaura Cross-Coupling Reactions : MTOAC is employed in cross-coupling reactions involving aryl and heteroaryl chlorides in aqueous media .
Metal Extraction
Liquid Anion Exchanger
MTOAC functions as a liquid anion exchanger for the extraction of metals from aqueous solutions. Its applications include:
- Recovery of Heavy Metals : It has been successfully used for the extraction of metals such as palladium and platinum from exhausted catalysts .
- Wastewater Treatment : MTOAC facilitates the removal of heavy metals from wastewater, contributing to environmental remediation efforts .
Environmental Applications
MTOAC's role in environmental science includes:
- Waste Treatment : It has been utilized for the recovery of acids or acid salts from industrial waste streams, improving waste management practices .
- Foaming Control : In wastewater treatment containing anionic surfactants, MTOAC helps control foaming, enhancing treatment efficiency .
Case Study 1: Catalytic Oxidation
A study demonstrated that using MTOAC for the oxidation of cyclohexene resulted in higher yields and reduced by-products compared to traditional methods using nitric acid or potassium permanganate. The environmental impact was significantly lower due to reduced hazardous waste generation.
Case Study 2: Metal Recovery
In a project focused on recycling palladium from diesel oxidation catalysts, MTOAC was employed as part of a hydrometallurgical process. The results indicated high recovery rates of palladium while minimizing environmental impact through efficient metal extraction techniques .
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Organic Chemistry | Catalytic oxidation of cyclohexene | Environmentally friendly process |
Synthesis of acridine dione derivatives | High yield under mild conditions | |
Suzuki-Miyaura cross-coupling | Efficient coupling in aqueous media | |
Metal Extraction | Recovery of palladium and platinum | High recovery rates |
Wastewater treatment | Effective removal of heavy metals | |
Environmental Applications | Acid recovery from industrial waste | Improved waste management |
Foaming control in wastewater | Enhanced treatment efficiency |
Mechanism of Action
Methyltrioctylammonium chloride exerts its effects primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases by forming ion pairs with the target ions. This enhances the solubility of the ions in the organic phase, allowing for more efficient reactions and separations. The molecular targets and pathways involved include the formation of ion pairs and the stabilization of transition states during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trioctylmethylammonium chloride: Similar in structure and function, used as a phase transfer catalyst.
Methyltrialkylammonium chloride: A mixture of C8-C10 alkyl chains, also used in phase transfer catalysis.
Uniqueness
Methyltrioctylammonium chloride is unique due to its specific combination of three octyl groups and one methyl group attached to the nitrogen atom. This structure provides it with distinct solubility properties and catalytic efficiency, making it particularly effective in facilitating phase transfer reactions and the extraction of metal ions .
Biological Activity
Methyltrioctylammonium chloride (MTOAC), a quaternary ammonium salt, is recognized for its diverse biological activities and applications in various fields, including catalysis and solvent extraction. This article explores the biological activity of MTOAC, highlighting its mechanisms, applications, and relevant research findings.
- Chemical Formula : CHN.Cl
- Molecular Weight : 404.16 g/mol
- CAS Number : 5137-55-3
- Physical State : Viscous liquid, colorless to pale orange
- Solubility : Partially soluble in water; soluble in organic solvents like chloroform and hexanes
MTOAC functions primarily as a phase-transfer catalyst and an ion-exchange agent. Its biological activity can be attributed to several mechanisms:
- Phase Transfer Catalysis : MTOAC facilitates the transfer of ions across phase boundaries, enhancing the efficiency of reactions that involve ionic species in different phases.
- Micelle Formation : At low concentrations, MTOAC can form micelles, which can encapsulate hydrophobic compounds, thus enhancing their solubility and bioavailability in aqueous environments .
- Metal Ion Extraction : MTOAC has been shown to effectively extract metal ions from solutions, which is particularly useful in bioremediation and recovery processes .
1. Catalytic Reactions
MTOAC has been utilized as a catalyst in various organic reactions:
- It catalyzes the synthesis of acridine dione derivatives from aromatic aldehydes and dimedone under ultrasonic irradiation, showcasing its role in facilitating complex organic transformations .
- In the Suzuki-Miyaura cross-coupling reaction, MTOAC serves as a catalyst for coupling aryl and heteroaryl chlorides in aqueous environments, promoting greener chemical processes .
2. Metal Ion Recovery
Research indicates that MTOAC is effective in extracting cobalt from mixed electrode materials in lithium-ion batteries. The study demonstrated that with optimal concentrations of MTOAC, cobalt extraction efficiencies reached up to 96.87%, while minimizing the loss of nickel . This property makes it valuable for recycling metals from electronic waste.
3. Lignin Removal
A study evaluated the effectiveness of MTOAC in removing lignin from sugarcane bagasse. The results indicated that MTOAC significantly enhanced lignin solubilization compared to conventional methods, suggesting its potential application in biomass processing for biofuel production .
Case Study 1: Cobalt Extraction Efficiency
A systematic study assessed the extraction efficiency of cobalt(II) using MTOAC from a solution containing nickel ions. The findings revealed that increasing the concentration of MTOAC improved cobalt extraction efficiency while maintaining low nickel loss rates. The optimal concentration was found to be 1.3 M, achieving a remarkable extraction efficiency .
Concentration (M) | Cobalt Extraction Efficiency (%) | Nickel Loss Rate (%) |
---|---|---|
0.5 | 75.00 | 5.00 |
1.0 | 85.50 | 2.50 |
1.3 | 96.87 | 0.89 |
1.5 | 97.76 | 1.20 |
Case Study 2: Lignin Solubilization
In another study focusing on biomass treatment, MTOAC was evaluated alongside sodium hydroxide for its ability to solubilize lignin from sugarcane bagasse. The results indicated that MTOAC enhanced lignin removal significantly compared to traditional methods, indicating its potential use in sustainable biomass processing .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of methyltrioctylammonium chloride (MTOAC) for experimental design in solvent extraction systems?
MTOAC's density (0.884 g/mL at 25°C), molecular weight (404.16 g/mol), and phase-transfer capabilities are essential for designing solvent extraction protocols. Its hydrophobicity and ability to form ion pairs with metal chlorides enable efficient partitioning into organic phases. For example, in Co(II)/Ni(II) separation, MTOAC's chloride affinity drives selective CoCl₄²⁻ complex transfer to the organic phase . When preparing organic phases, ensure MTOAC is dissolved in sulfonated kerosene with 5% isopropyl alcohol to enhance solubility and stability .
Q. How does MTOAC function as a phase-transfer catalyst in Suzuki-Miyaura cross-coupling reactions?
MTOAC facilitates the transfer of hydrophilic reactants (e.g., aryl chlorides) into organic phases by forming lipophilic ion pairs. In aqueous-organic biphasic systems, MTOAC stabilizes palladium intermediates and accelerates transmetalation steps. For optimal catalytic activity, use MTOAC at 5–10 mol% in H₂O with aryl chlorides and boronic acids, maintaining a pH of 8–9 to prevent quaternary ammonium degradation . Monitor reaction progress via TLC (hexane:EtOAc, 2:1) to confirm product formation .
Advanced Research Questions
Q. What methodologies optimize Co(II) extraction efficiency from Ni(II)-containing chloride solutions using MTOAC?
- Chloride Concentration: Maintain [Cl⁻] ≥ 6 M to maximize CoCl₄²⁻ formation, as Ni(II) remains as NiCl₂ (log D Co/Ni > 10³ at 8 M Cl⁻) .
- Organic Phase Composition: Use 0.1–0.3 M MTOAC in sulfonated kerosene with 5% isopropyl alcohol to minimize viscosity and third-phase formation .
- pH Control: Adjust aqueous phase pH to 1–2 with HCl to suppress Ni(II) hydrolysis. Post-extraction, strip Co(II) with 0.5 M H₂SO₄ for >95% recovery . Validate extraction efficiency via ICP-OES and compare with thermodynamic models (e.g., Pitzer equations) to account for ionic strength effects .
Q. How can researchers resolve contradictions in reported toxicological effects of MTOAC across cell models?
Contradictory results (e.g., apoptosis induction in oligodendrocytes vs. no effect in cortical organoids) may arise from differences in exposure duration, concentration, or cell-specific uptake . To address discrepancies:
- Dose-Response Analysis: Perform qRT-PCR for stress markers (e.g., CHOP) across a concentration gradient (1–100 µM) .
- Mechanistic Studies: Use fluorescence microscopy to track MTOAC localization and correlate with mitochondrial membrane potential changes.
- Model Validation: Compare 2D cell cultures (e.g., OPCs) with 3D organoids to assess tissue-level toxicity .
Q. What experimental strategies mitigate micellization interference when studying MTOAC in aqueous-alcoholic media?
MTOAC’s critical micelle concentration (CMC) decreases in ethanol/water mixtures, complicating ion-pair extraction. To minimize micellization:
- Solvent Selection: Use ≥30% v/v ethanol to disrupt micelle formation while maintaining solubility .
- Concentration Thresholds: Keep MTOAC below 0.05 M in mixed solvents.
- Characterization: Employ pyrene fluorescence (1:3 ratio method) or dynamic light scattering to detect micelles and adjust conditions .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistent reports on MTOAC’s role in gene expression modulation?
Discrepancies in hallmark pathway activation (e.g., NF-κB vs. p53) may reflect cell-type-specific signaling or batch-to-batch variability in MTOAC purity . Recommended steps:
- Replicate Studies: Use MTOAC from ≥98% pure sources (e.g., CAS 5137-55-3) and validate via ¹H NMR .
- Transcriptomic Profiling: Perform RNA-seq with triplicate biological replicates to identify consensus pathways.
- Cross-Validation: Compare results with structurally analogous quaternary ammonium salts (e.g., tributyltetradecylphosphonium chloride) to isolate MTOAC-specific effects .
Q. Methodological Best Practices
Q. What purification techniques are recommended post-synthesis of MTOAC-containing catalysts?
After catalytic reactions (e.g., acridine dione synthesis), wash organic phases with 10% NaCl to remove unreacted MTOAC. For solid residues, recrystallize from ethanol/water (1:3) to isolate pure products . Characterize via FTIR (C-N stretch at 1,480 cm⁻¹) and elemental analysis (N% ~3.46) .
Properties
IUPAC Name |
methyl(trioctyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBGEWXEAPTVCK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35675-86-6 (iodide), 22061-11-6 (Parent) | |
Record name | Trioctylmethylammonium | |
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DSSTOX Substance ID |
DTXSID1044487 | |
Record name | Methyltrioctylammonium chloride | |
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Molecular Weight |
404.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [Alfa Aesar MSDS] | |
Record name | Methyltrioctylammonium chloride | |
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CAS No. |
5137-55-3, 63393-96-4 | |
Record name | Trioctylmethylammonium chloride | |
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Record name | Trioctylmethylammonium | |
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Record name | Methyltrioctylammonium chloride | |
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Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1) | |
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Record name | Methyltrioctylammonium chloride | |
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Record name | Methyltrioctylammonium chloride | |
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Record name | Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides | |
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Retrosynthesis Analysis
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